molecular formula C21H24N2O2 B5623083 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(3-pyridinyl)-4-piperidinol

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(3-pyridinyl)-4-piperidinol

Cat. No. B5623083
M. Wt: 336.4 g/mol
InChI Key: KZOLVTWZLAGLTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and catalytic processes. For instance, the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, highlighting the complexity and specificity of synthesizing nitrogen-containing heterocycles (Afzal, Bawa, Kumar, & Tonk, 2012). Similarly, the one-pot, three-component synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one using p-toluene-sulfonic acid as a catalyst demonstrates the intricate methods involved in constructing piperidine derivatives (Thabet et al., 2022).

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and derivatives, have been determined by X-ray diffraction analysis. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, providing insights into the structural aspects of similar piperidine derivatives (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(14-17-8-7-16-4-1-2-6-19(16)17)23-12-9-21(25,10-13-23)18-5-3-11-22-15-18/h1-6,11,15,17,25H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOLVTWZLAGLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)N3CCC(CC3)(C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(3-pyridinyl)-4-piperidinol

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